tert-Dodecylmercaptan
Overview
Description
tert-Dodecylmercaptan, also known as tert-dodecyl mercaptan, is a colorless to pale yellow viscous liquid with the chemical formula C12H26S. It is a member of the thiol family and is primarily used in the polymer industry as a chain transfer agent and molecular weight regulator. This compound is known for its ability to effectively reduce the branching degree of polymer chains and ensure uniform molecular weight distribution .
Mechanism of Action
Target of Action
Tert-dodecanethiol, also known as tert-dodecylmercaptan, is a chemical compound that primarily targets the telomerase reverse transcriptase (TERT) enzyme . TERT is the catalytic subunit of telomerase, an enzyme crucial for maintaining telomere length and genome stability . The activation of TERT is observed in over 90% of tumors, playing a significant role in tumor initiation and progression .
Mode of Action
Tert-dodecanethiol interacts with its target, TERT, by activating it . This activation promotes telomere synthesis, which is essential for cellular immortalization and malignant transformation . By stabilizing telomere length, TERT activation erases the senescence barrier, a stage of permanent growth arrest induced by critically shortened telomere length .
Biochemical Pathways
The activation of TERT by tert-dodecanethiol affects several biochemical pathways. It leads to the upregulation of DNA methylation and multiple aging hallmarks . This upregulation is achieved through the activation of the MEK/ERK/AP-1 cascade, leading to increased TERT transcription . Additionally, TERT activation silences the expression of p16INK4a, a key aging-related factor, via upregulation of DNMT3B-mediated promoter hypermethylation .
Pharmacokinetics
It has a boiling point of 227-248°C and a density of 0.86 g/mL at 20°C . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of TERT by tert-dodecanethiol results in several molecular and cellular effects. It promotes telomere synthesis, reducing cellular senescence and inflammatory cytokines . This leads to the rejuvenation of neurons and cardiac cells, among other non-regenerative cells . Furthermore, it has been associated with reproductive and developmental toxicity, including reduced fetal body weight and fertility index .
Action Environment
The action of tert-dodecanethiol can be influenced by environmental factors. It is typically used as a chemical intermediate and a chain transfer agent in the synthesis of rubber, resin, and synthetic fibers . Its action, efficacy, and stability may be affected by the conditions of these industrial processes.
Biochemical Analysis
Biochemical Properties
Tert-dodecanethiol plays a crucial role in biochemical reactions. It is typically used as a chemical intermediate and as a chain transfer agent . The chain transfer process involves the transfer of a growing polymer chain to another molecule, which can effectively reduce the degree of branching in the polymer chain and make the molecular weight distribution more uniform .
Cellular Effects
Tert-dodecanethiol has been found to have potential reproductive and developmental toxicity . Studies have shown that it can cause several reproductive and developmental effects, including reduced fetal body weight, increased skeletal variations, reduced daily sperm production rate, increased pre-implantation loss, and reduced fertility index .
Molecular Mechanism
The molecular mechanism of Tert-dodecanethiol is primarily related to its role as a chain transfer agent in polymerization reactions . It interacts with growing polymer chains, effectively controlling their molecular weight during the manufacturing process of synthetic rubber and resins .
Temporal Effects in Laboratory Settings
The effects of Tert-dodecanethiol can change over time in laboratory settings. For instance, studies have shown that the reproductive and developmental effects of Tert-dodecanethiol were validated over time, with new studies highlighting several effects that overlapped with findings from previous studies .
Dosage Effects in Animal Models
The effects of Tert-dodecanethiol can vary with different dosages in animal models. For example, studies have reported that the dose levels at which reproductive and developmental effects were reported corresponded to moderate hazard scores for both the reproductive and developmental toxicity endpoints .
Metabolic Pathways
It is known that Tert-dodecanethiol is used as a chemical intermediate in various syntheses, suggesting that it may be involved in several metabolic pathways .
Transport and Distribution
Given its role as a chemical intermediate and a chain transfer agent, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role in biochemical reactions and its potential effects on cellular function, it is likely that it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Dodecylmercaptan is typically synthesized through the addition of hydrogen sulfide to dodecene in the presence of a catalyst. The reaction is carried out at around 20°C with anhydrous aluminum chloride as the catalyst. The molar ratio of hydrogen sulfide to dodecene is approximately 1.5:1, and the catalyst is used in a ratio of 2.5% relative to dodecene. The reaction mixture is then separated, washed with acid and hot water, and dried to obtain tert-dodecanethiol .
Industrial Production Methods: In industrial settings, tert-dodecanethiol is produced using a similar method but on a larger scale. The process involves the use of a continuous reactor system where the reactants are fed and the product is continuously removed. This method ensures a consistent supply of tert-dodecanethiol with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Dodecylmercaptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: this compound.
Substitution: Alkylated thiols
Scientific Research Applications
tert-Dodecylmercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a chain transfer agent in the polymerization of styrene-butadiene rubber, acrylonitrile butadiene styrene resin, and other synthetic resins. .
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Industry: It is used as a stabilizer and antioxidant in the production of polyolefins such as polyvinyl chloride, polyethylene, and polypropylene. .
Comparison with Similar Compounds
1-Dodecanethiol: Similar in structure but lacks the tertiary carbon, making it less effective as a chain transfer agent.
2-Methyl-2-propanethiol: Has a similar thiol group but a different carbon backbone, leading to different reactivity and applications.
1-Octanethiol: Shorter carbon chain, resulting in different physical properties and reactivity.
Uniqueness of Tert-Dodecanethiol: tert-Dodecylmercaptan is unique due to its tertiary carbon structure, which provides steric hindrance and enhances its effectiveness as a chain transfer agent. This property makes it particularly valuable in the polymer industry for producing polymers with controlled molecular weight and branching .
Properties
IUPAC Name |
2,3,3,4,4,5-hexamethylhexane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJYJWXEWKRTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
Record name | TERT-DODECYLMERCAPTAN | |
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DSSTOX Substance ID |
DTXSID1025221 | |
Record name | tert-Dodecanethiol | |
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Molecular Weight |
202.40 g/mol | |
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Physical Description |
Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | TERT-DODECYLMERCAPTAN | |
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Record name | tert-Dodecanethiol | |
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Boiling Point |
441 to 478 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
195 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
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Density |
0.85 at 77 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Density |
6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg] | |
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CAS No. |
25103-58-6 | |
Record name | TERT-DODECYLMERCAPTAN | |
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Melting Point |
18.5 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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